![molecular formula C8H10ClN3 B1431249 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride CAS No. 3931-67-7](/img/structure/B1431249.png)

2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride

描述

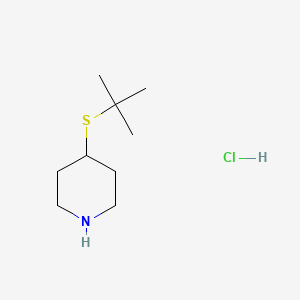

“2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride” is a chemical compound with the molecular formula C8H10ClN3 . It appears as a white to light-yellow powder or crystals .

Synthesis Analysis

The synthesis of “2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride” and similar compounds has been a subject of research. Recent synthetic pathways have involved transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of “2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride” can be represented by the SMILES stringCC1=CN2C(=N1)C=CC=C2N.Cl . The InChI representation is InChI=1S/C8H9N3.ClH/c1-6-5-11-7(9)3-2-4-8(11)10-6;/h2-5H,9H2,1H3;1H . Physical And Chemical Properties Analysis

The molecular weight of “2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride” is 183.64 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass are both 183.0563250 g/mol . The topological polar surface area is 43.3 Ų .科学研究应用

Antimicrobial Applications

Recent studies have indicated that imidazo[1,2-a]pyridine analogues exhibit promising antimicrobial properties. For instance, certain derivatives have shown in vitro anti-tuberculosis activity against both replicating and non-replicating strains, as well as multi-drug-resistant and extensively drug-resistant tuberculosis . Additionally, the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been explored for its antimicrobial action against Staphylococcus aureus .

Synthesis Optimization

Imidazo[1,2-a]pyridines can be synthesized under various conditions. Research has been conducted to optimize these conditions, such as using different solvents and heating methods. For example, water was found to be a suitable solvent under microwave irradiation for the reaction of 2-aminopyridine with α-bromoacetophenone, yielding a significant amount of the desired product .

Halogenation Studies

The halogenation of 2-methylimidazo[1,2-a]pyridine has been studied to explore its potential applications. The goal of such studies is often to understand the chemical interactions and potential for creating new compounds with enhanced properties or specific functions .

Drug Development

Imidazo[1,2-a]pyridine analogues are being investigated for their potential use in drug development due to their biological activity. The aforementioned anti-tuberculosis properties are a key area of interest, with compounds showing significant reduction in bacterial load in animal models .

Chemical Interaction Research

The study of chemical interactions, such as the reaction between 2-methylimidazo[1,2-a]pyridine and halogens, contributes to a deeper understanding of chemical reactivity and stability. This knowledge can be applied to various fields including medicinal chemistry and materials science .

安全和危害

Safety information for “2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride” indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be used. Adequate ventilation should be ensured, and all sources of ignition should be removed .

属性

IUPAC Name |

2-methylimidazo[1,2-a]pyridin-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.ClH/c1-6-5-11-7(9)3-2-4-8(11)10-6;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDZQTGDAAKIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=N1)C=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431167.png)

![4-[(4-Methylphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431172.png)

![3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1431173.png)

![3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431174.png)

![2-(2-[(2,6-Dichlorophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1431176.png)

![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1431177.png)

![RuCl2[(R)-xylbinap][(R)-daipen]](/img/structure/B1431178.png)

![3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1431180.png)

![4-([(2-Methylpropyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431182.png)

![4-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1431183.png)

![Methyl 2-([2-(piperidin-4-YL)ethyl]sulfonyl)acetate hydrochloride](/img/structure/B1431185.png)